molecular formula C9H6BrF2NO B14134519 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one

5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one

Cat. No.: B14134519
M. Wt: 262.05 g/mol
InChI Key: WWYISPNTRZNSCO-UHFFFAOYSA-N
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Description

5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of methyl, bromo, and difluoro substituents on the indole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis often begins with a commercially available indole derivative.

    Bromination: Introduction of the bromo group at the 7-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: Introduction of the difluoro groups at the 3-position using reagents like diethylaminosulfur trifluoride (DAST).

    Methylation: Introduction of the methyl group at the 5-position using methylating agents like methyl iodide in the presence of a base.

    Oxidation: Formation of the ketone at the 2-position using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Exploration as a potential pharmaceutical agent, particularly in drug discovery and development.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one would depend on its specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of bromo and difluoro groups may enhance binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-7-bromo-1H-indole-2(3H)-one: Lacks the difluoro groups, which may affect its reactivity and biological activity.

    7-Bromo-3,3-difluoro-1H-indole-2(3H)-one: Lacks the methyl group, potentially altering its chemical properties.

    5-Methyl-3,3-difluoro-1H-indole-2(3H)-one: Lacks the bromo group, which may influence its reactivity and interactions.

Uniqueness

The combination of methyl, bromo, and difluoro substituents in 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one imparts unique chemical and biological properties that distinguish it from other indole derivatives. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C9H6BrF2NO

Molecular Weight

262.05 g/mol

IUPAC Name

7-bromo-3,3-difluoro-5-methyl-1H-indol-2-one

InChI

InChI=1S/C9H6BrF2NO/c1-4-2-5-7(6(10)3-4)13-8(14)9(5,11)12/h2-3H,1H3,(H,13,14)

InChI Key

WWYISPNTRZNSCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=O)C2(F)F

Origin of Product

United States

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